2-Methylidenespiro[3.4]octane
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Overview
Description
2-Methylidenespiro[3.4]octane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in organic chemistry due to its three-dimensional structure, which can enhance the physicochemical properties of molecules, such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenespiro[3.4]octane typically involves the annulation of cyclopentane and four-membered rings. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations . Another method involves the annulation of the four-membered ring, which also employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve the use of stereoselective synthetic strategies to form new chemical entities in a stereoselective manner .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidenespiro[3.4]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique spirocyclic structure, which provides well-defined exit vectors for substituents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions may produce spirocyclic alcohols .
Scientific Research Applications
2-Methylidenespiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a scaffold for drug discovery . In biology, it can be used to study the effects of spirocyclic structures on biological systems. In industry, it can be used to improve the properties of materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Methylidenespiro[3.4]octane involves its interaction with molecular targets and pathways in biological systems. The spirocyclic structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methylidenespiro[3.4]octane can be compared with other spirocyclic compounds such as 2-azaspiro[3.4]octane and spirocyclic oxindoles . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 2-azaspiro[3.4]octane contains a nitrogen atom in the spirocyclic ring, which can influence its reactivity and biological activity . Spirocyclic oxindoles, on the other hand, are known for their applications in medicinal chemistry and drug discovery .
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with a wide range of applications in scientific research, medicine, and industry. Its unique spirocyclic structure provides distinct advantages in terms of physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C9H14 |
---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-methylidenespiro[3.4]octane |
InChI |
InChI=1S/C9H14/c1-8-6-9(7-8)4-2-3-5-9/h1-7H2 |
InChI Key |
AJJWHAHRFYVKPH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C1)CCCC2 |
Origin of Product |
United States |
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